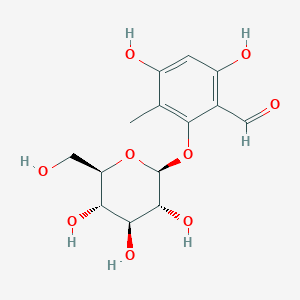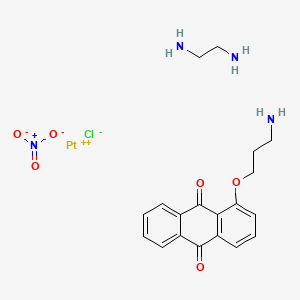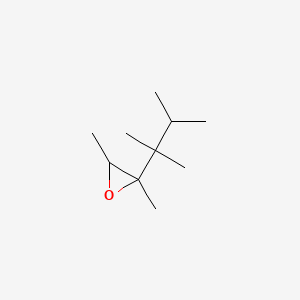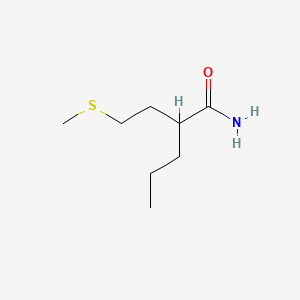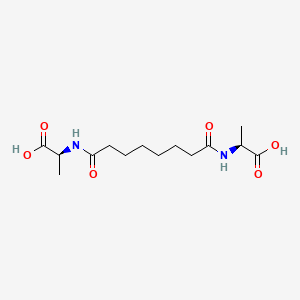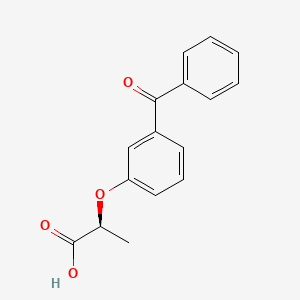
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is a chemical compound with the molecular formula C16H14O4 It is a derivative of propanoic acid and contains a benzoylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3-benzoylphenol with (S)-2-bromopropanoic acid under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a dual-mechanism drug, targeting both cyclooxygenases and matrix metalloproteinases.
Biological Studies: The compound exhibits anti-inflammatory and anticancer activities, making it a candidate for further biological research.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- involves its interaction with specific molecular targets. It inhibits cyclooxygenases, which are enzymes involved in the inflammatory response. Additionally, it targets matrix metalloproteinases, which play a role in tissue remodeling and cancer progression . The compound’s dual inhibition mechanism makes it a promising candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-benzoylphenyl)propanohydroxamic acid
- 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid
Uniqueness
Propanoic acid, 2-(3-benzoylphenoxy)-, (2S)- is unique due to its specific structural features and dual mechanism of action. Unlike other similar compounds, it combines the properties of both anti-inflammatory and anticancer agents, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
117852-26-3 |
|---|---|
Formule moléculaire |
C16H14O4 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
(2S)-2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1 |
Clé InChI |
YGXYIWJVXOILPG-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



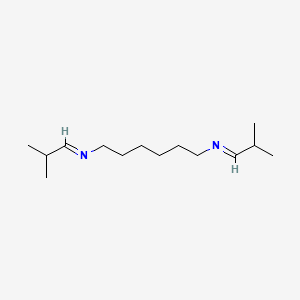
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)



